3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c20-15-8-4-7-14(9-15)16-11-24-18-17(16)21-12-22(19(18)23)10-13-5-2-1-3-6-13/h1-9,11-12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHZMBXOGJZSKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These intermediates can be cyclized using formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidin-4-one core . Another approach involves the use of 4-chlorothieno[2,3-d]pyrimidines, which undergo Pd-catalyzed carbonylation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 3-chlorophenyl group undergoes substitution reactions with nucleophiles under controlled conditions.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12 h | Primary amines (e.g., NH₃) | 3-Benzyl-7-(3-aminophenyl) derivative | 68–72% | |
| CuI, L-proline, DMSO, 100°C | Sodium azide (NaN₃) | 3-Benzyl-7-(3-azidophenyl) derivative | 85% |
Mechanism : The electron-withdrawing thienopyrimidine core activates the chlorophenyl group for NAS. The reaction proceeds via a Meisenheimer complex intermediate.
Oxidation Reactions
The benzyl group is susceptible to oxidation, forming ketone derivatives.
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 2 h | 3-(Phenylketone)-7-(3-chlorophenyl) | >90% | |
| RuCl₃, NaIO₄ | CH₃CN/H₂O, rt, 6 h | Same as above | 88% |
Key Insight : Oxidation preserves the thienopyrimidine core while modifying the benzyl substituent, enabling further functionalization .
Cyclocondensation with Carbonyl Reactants
The compound participates in ring-forming reactions with carbonyl compounds.
| Reactant | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Formamide | HCOOH, 120°C, 8 h | Fused pyrido-thienopyrimidine | 76% | |
| Urea | PPA, 140°C, 3 h | Thieno[3,2-d]pyrimidine-2,4-dione | 65% |
Mechanism : Cyclization occurs via nucleophilic attack of the thiophene nitrogen on the carbonyl carbon, followed by dehydration .
Aza-Wittig Reactions
The core structure reacts with carbodiimides to form extended heterocycles.
| Carbodiimide | Base | Product | Yield | Source |
|---|---|---|---|---|
| C₆H₅N=C=N-C₆H₅ | K₂CO₃, THF, reflux | 2-Aryloxy-thienopyrimidinone | 89% | |
| MeN=C=NMe | DIPEA, CH₂Cl₂, rt | N-Alkylated derivatives | 78% |
Application : This method enables rapid diversification of the pyrimidine ring for drug discovery .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the chlorophenyl or benzyl groups.
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane | 7-(3-Biphenyl) derivative | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu | 3-(N-Methylbenzyl) analog | 75% |
Key Insight : The chlorine substituent serves as a versatile handle for introducing aryl or amine groups .
Acid/Base-Mediated Rearrangements
The compound undergoes ring-opening and recyclization under acidic/basic conditions.
| Conditions | Reagents | Product | Outcome | Source |
|---|---|---|---|---|
| HCl (conc.), Δ | – | Thieno[3,2-e]pyridine derivative | Ring contraction | |
| NaOH, H₂O₂ | – | Sulfoxide-containing analog | Oxidation of sulfur |
Mechanism : Acidic conditions protonate the pyrimidine nitrogen, triggering ring-opening, while basic conditions facilitate oxidation .
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique features:
| Compound | Key Reaction | Rate (Relative to Target) | Notes |
|---|---|---|---|
| 7-Phenylthieno[3,2-d]pyrimidin-4-one | Suzuki coupling | 1.2× faster | Higher electron density |
| 3-Methylbenzyl analog | Benzyl oxidation | 0.7× slower | Steric hindrance |
| 5-Chloro-thienopyrimidine | NAS with amines | 1.5× faster | Enhanced leaving-group ability |
Stability Under Reaction Conditions
Scientific Research Applications
Biological Activities
Antitumor Activity
Research indicates that derivatives of 3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibit potent antitumor activities against various cancer cell lines. Studies have shown IC50 values in the low micromolar range, suggesting strong inhibitory effects on cell proliferation.
Inhibition of EZH2 Activity
Certain modified derivatives have demonstrated significant inhibition of Enhancer of Zeste Homolog 2 (EZH2) activity. This inhibition is crucial in cancer treatment strategies, particularly in cancers characterized by aberrant EZH2 activity.
Antimycobacterial Activity
The compound has also shown promise against Mycobacterium tuberculosis, with ATP IC50 values ranging from 6 to 54 μM. Some derivatives exhibited minimum inhibitory concentration (MIC) values in the range of 6–8 μM, indicating their potential as novel therapeutic agents for tuberculosis treatment .
JAK1 Inhibitors
Research has identified potent and selective Janus kinase 1 (JAK1) inhibitors among the derivatives of this compound. These inhibitors could be beneficial in treating autoimmune diseases and inflammatory conditions, highlighting the compound's versatility in therapeutic applications.
Mechanism of Action
The mechanism of action of 3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately causing bacterial cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one with four key analogs from the literature, focusing on substituent effects, synthetic routes, and physicochemical properties.
Key Observations:
Substituent Diversity: The benzyl group at position 3 in the target compound contrasts with methyl (3a) or methoxybenzyl (13) substituents in analogs. The 3-chlorophenyl group at position 7 is analogous to the 3-methoxyphenyl group in 12 and 3a. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity, whereas methoxy groups donate electron density, altering electronic profiles .
Synthetic Complexity :
- Methylation (e.g., 3a) and benzylation reactions often require base conditions (e.g., K₂CO₃) and alkyl halides, with yields ranging from 48–61% . The target compound’s synthesis likely involves similar alkylation steps but may face challenges due to the bulkier benzyl group.
Physicochemical Properties :
- Melting points vary significantly: methoxy-substituted derivatives (12, 13) exhibit higher melting points (241–261°C) compared to methylated analogs (3a: 148–150°C), suggesting stronger intermolecular interactions (e.g., π-π stacking) in methoxy derivatives . The target compound’s melting point is expected to fall within this range, influenced by its aromatic substituents.
Biological Implications :
- While biological data for the target compound are absent, analogs like Z250-0279 (with a 3-chlorophenyl and piperazinyl group) highlight the importance of halogen and nitrogen-containing substituents in modulating bioactivity . The benzyl group may further optimize target engagement in therapeutic contexts.
Biological Activity
3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antitumor, and potential antitubercular properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C19H13ClN2OS
- Molecular Weight : 352.85 g/mol
- CAS Number : 1105209-68-4
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Notably, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium's energy metabolism and demonstrating significant antitubercular activity .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. It has been tested against Mycobacterium tuberculosis and shown effectiveness in inhibiting its growth.
Antitumor Activity
Compounds in the thienopyrimidine class, including this compound, have been reported to possess antitumor activity. The structural features of this compound may enhance its interaction with cancerous cells, leading to potential therapeutic applications in oncology .
Other Biological Activities
The compound has also been explored for its antifungal activities and as a potential inhibitor of various kinases involved in cancer progression. Its interactions with biological targets are crucial for understanding its therapeutic potential .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-benzylthieno[2,3-d]pyrimidin-4(3H)-one | Lacks chlorine substitution | Antitumor activity |
| 5-chloro-7-methylthieno[2,3-d]pyrimidin-4(3H)-one | Methyl group instead of benzyl | Antiviral properties |
| 6-benzylthieno[2,3-d]pyrimidin-4(1H)-one | Different position of benzyl group | Anti-inflammatory effects |
The presence of both benzyl and chlorophenyl groups in this compound distinguishes it from these similar compounds, potentially enhancing its interaction with biological targets and broadening its therapeutic applications .
Case Studies and Research Findings
- Antitubercular Activity : A study demonstrated that this compound significantly inhibited the growth of Mycobacterium tuberculosis in vitro. The mechanism was linked to the inhibition of cytochrome bd oxidase, leading to impaired energy metabolism in the bacteria .
- Anticancer Potential : In vitro studies have shown that derivatives of thienopyrimidine compounds exhibit cytotoxic effects on various cancer cell lines. The unique structure of this compound may enhance its efficacy against tumor cells compared to other derivatives lacking similar substitutions .
Q & A
Basic: What are the most effective synthetic routes for 3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one?
Methodological Answer:
Key synthetic strategies include:
- Vilsmeier-Haack Cyclization : Reacting 2-amino-3-cyanothiophene derivatives with DMF-POCl₃ at room temperature followed by reflux, yielding thieno[3,2-d]pyrimidin-4(3H)-one scaffolds in good-to-excellent yields .
- Formamide-Mediated Cyclization : Heating intermediates in formamide at 140°C to form the pyrimidinone core, followed by chlorination with POCl₃ in toluene for halogenation .
- Formic Acid Cyclization : Refluxing 2-amino-thiophene derivatives with formic acid for 16–18 hours, producing thieno[2,3-d]pyrimidin-4(3H)-ones with >85% yield .
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis confirms molecular geometry and packing, with mean C–C bond lengths of 0.004–0.005 Å and R-factors <0.07 .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., benzyl and chlorophenyl groups) and confirm cyclization .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., 3-chlorophenyl) enhances enzyme inhibition (e.g., PDE7 selectivity at nanomolar IC₅₀) .
- Heterocycle Fusion : Modifying the thienopyrimidine core with pyrazole or triazole moieties improves anticancer activity (e.g., IC₅₀ values <10 µM against Plasmodium falciparum) .
- Molecular Docking : Computational modeling identifies key interactions (e.g., hydrogen bonding with tyrosinase active sites) to guide substituent design .
Advanced: What strategies improve selectivity in enzyme inhibition?
Methodological Answer:
- Positional Isomerism : 7-Substituted derivatives (e.g., 7-(3-chlorophenyl)) show higher PDE7 selectivity over PDE4/10 due to steric complementarity .
- Pharmacophore Tuning : Incorporating bulky groups (e.g., tert-butylamino) reduces off-target binding in kinase assays .
- Selective Chlorination : 4-Chloro derivatives exhibit enhanced dihydrofolate reductase (DHFR) inhibition by mimicking folate substrates .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Standardized Assays : Discrepancies in antiplasmodial IC₅₀ values (e.g., 0.8–10 µM) arise from variations in parasite strains (3D7 vs. Dd2). Use synchronized assays with consistent protocols .
- Cellular Context : Differences in anticancer activity (e.g., leukemia vs. solid tumors) require cell-line-specific profiling (e.g., NCI-60 panel) .
- Metabolic Stability : Conflicting in vitro/in vivo results (e.g., poor oral bioavailability) necessitate PK/PD studies with formulated analogs .
Advanced: What is the role of computational modeling in designing derivatives?
Methodological Answer:
- Docking Simulations : Predict binding poses with PDE7 or tyrosinase active sites, guiding substituent placement (e.g., 3-chlorophenyl enhances π-π stacking) .
- QSAR Models : Correlate logP and polar surface area with cellular permeability (e.g., optimizing Caco-2 permeability for CNS targets) .
- DFT Calculations : Evaluate electronic effects of substituents (e.g., methoxy groups increase electron density, altering reactivity) .
Basic: What analytical techniques confirm purity and structural integrity?
Methodological Answer:
- HPLC-PDA : Purity >95% confirmed using C18 columns with acetonitrile/water gradients .
- Melting Point Analysis : Sharp melting ranges (e.g., 205–208°C) indicate crystallinity and absence of polymorphs .
- Elemental Analysis : Carbon/hydrogen/nitrogen content within 0.3% of theoretical values validates stoichiometry .
Advanced: How can substituents be modified to enhance pharmacokinetic properties?
Methodological Answer:
- Lipophilicity Adjustment : Adding hydrophilic groups (e.g., piperazine) improves aqueous solubility (e.g., >1 mg/mL in PBS) .
- Metabolic Shielding : Fluorine substitution at para positions reduces CYP450-mediated oxidation, extending half-life .
- Prodrug Strategies : Esterification of carboxylic acids enhances oral absorption (e.g., ethyl esters hydrolyzed in vivo) .
Advanced: How to evaluate discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Bioavailability Studies : Low in vivo activity despite high in vitro potency may stem from poor absorption (e.g., logD >3 limits passive diffusion). Use microsomal stability assays to identify metabolic liabilities .
- Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged) quantify target engagement in organs .
- Species Differences : Murine vs. human liver microsome stability data guide species selection for PD models .
Advanced: What are the synthetic challenges in introducing halogen substituents?
Methodological Answer:
- Regioselectivity : Chlorination with POCl₃ at 100°C favors 4-position over 2-position (90% yield) but requires strict anhydrous conditions .
- Side Reactions : Bromine substituents may undergo Suzuki coupling side reactions; palladium catalysts (e.g., Pd(PPh₃)₄) minimize debromination .
- Purification : Halogenated byproducts (e.g., di-chloro analogs) are removed via silica gel chromatography with hexane/EtOAc gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
